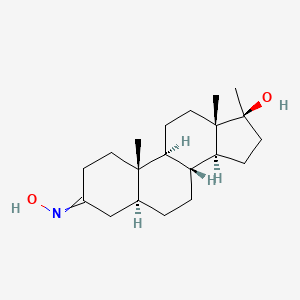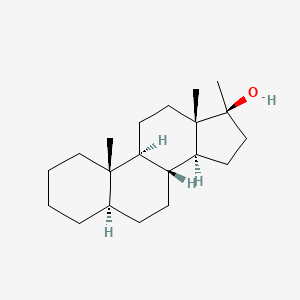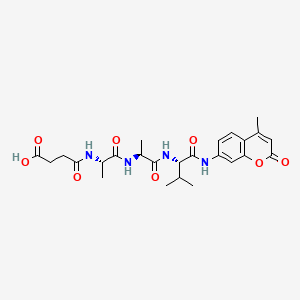
Suc-Ala-Ala-Val-Amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-Ala-Ala-Val-Amc: is a tetrapeptide compound that serves as a substrate for elastase enzymes. It is composed of the amino acids alanine, alanine, valine, and a 7-amino-4-methylcoumarin (AMC) moiety. This compound is widely used in biochemical research to measure elastase activity, which is crucial for understanding various physiological and pathological processes .
Mecanismo De Acción
Target of Action
Suc-Ala-Ala-Val-Amc, a tetrapeptide, primarily targets elastase , a serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by cleaving elastin, a key component of the extracellular matrix .
Mode of Action
This compound acts as a substrate for elastase . When elastase encounters this compound, it cleaves the compound, resulting in a change that can be monitored fluorometrically . This property makes this compound valuable in determining elastase activity .
Biochemical Pathways
The interaction of this compound with elastase occurs within the context of the broader proteolytic pathways in which elastase participates. Elastase is involved in the degradation of elastin fibers, a process that is part of the body’s response to inflammation and injury . The cleavage of this compound by elastase can be seen as a microcosm of these larger proteolytic processes.
Pharmacokinetics
Its metabolism would presumably involve proteolytic enzymes, and excretion would likely occur via the kidneys . These properties would influence the bioavailability of this compound, although specific details would require further study.
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that indicates elastase activity . This allows researchers to monitor the activity of elastase in real-time, providing valuable insights into the role of this enzyme in various biological processes .
Action Environment
The action of this compound, like that of many biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with either this compound or elastase . Understanding these influences can be crucial for optimizing the use of this compound in research settings.
Análisis Bioquímico
Biochemical Properties
Suc-Ala-Ala-Val-Amc plays a significant role in biochemical reactions as a substrate for proteases. It interacts with enzymes such as elastase, a serine protease involved in the degradation of elastin and other proteins. When elastase cleaves this compound, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity . This interaction is highly specific, making this compound an essential tool for studying elastase activity and its inhibitors.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. For instance, elastase activity, measured using this compound, can impact cell signaling pathways, gene expression, and cellular metabolism. Elastase-mediated proteolysis can modulate the extracellular matrix, affecting cell migration, proliferation, and apoptosis . By providing a means to measure elastase activity, this compound helps researchers understand the enzyme’s role in cellular dynamics and its implications in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by elastase at the peptide bond between valine and AMC. This cleavage releases AMC, which fluoresces upon excitation, allowing for the quantification of elastase activity . The specificity of this compound for elastase is due to the peptide sequence, which mimics the natural substrates of the enzyme. This interaction is crucial for studying the inhibition or activation of elastase and understanding its role in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its activity can diminish if exposed to unfavorable conditions such as high temperatures or prolonged storage . Long-term studies using this compound have shown consistent results in measuring elastase activity, although the stability of the compound should always be verified before use to ensure accurate results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, it effectively measures elastase activity without causing adverse effects. At high doses, there may be potential toxicity or interference with other cellular processes . Studies have shown that appropriate dosing is critical for obtaining reliable data and avoiding confounding factors in experimental outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as elastase, which plays a role in the breakdown of proteins within the extracellular matrix . The cleavage of this compound by elastase results in the release of AMC, which can be detected and measured. This process is essential for studying the regulation of protease activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization and accumulation depend on the presence and activity of elastase, which cleaves the substrate to release AMC . Understanding the transport and distribution of this compound is crucial for interpreting experimental results and ensuring accurate measurements of enzyme activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role as a substrate for elastase. The compound is targeted to areas where elastase is active, such as the extracellular matrix and specific cellular compartments . Post-translational modifications and targeting signals may also influence its localization, affecting its activity and function in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Val-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the AMC group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. After the peptide chain is assembled, the protecting groups are removed, and the AMC moiety is attached to the terminal valine residue .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Suc-Ala-Ala-Val-Amc primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond between the valine and AMC moiety releases the fluorescent AMC group, which can be detected and measured .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the presence of elastase enzymes being the key factor. The reaction can be carried out in buffered solutions at a pH range of 7.0 to 8.0, which is optimal for elastase activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits fluorescence. This fluorescence can be quantitatively measured to determine the activity of elastase enzymes in a given sample .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Suc-Ala-Ala-Val-Amc is used as a model substrate to study the kinetics and specificity of elastase enzymes. It helps researchers understand the catalytic mechanisms of these enzymes and develop inhibitors that can modulate their activity .
Biology
In biological research, this compound is employed to investigate the role of elastase enzymes in various physiological processes, such as inflammation, tissue remodeling, and immune response. It is also used to study the pathological conditions associated with elastase activity, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Medicine
In medicine, this compound is utilized in diagnostic assays to measure elastase activity in biological samples. This information can be valuable for diagnosing and monitoring diseases that involve abnormal elastase activity .
Industry
In the industrial sector, this compound is used in the development of biosensors for detecting elastase activity. These biosensors have applications in environmental monitoring, food safety, and clinical diagnostics .
Comparación Con Compuestos Similares
Similar Compounds
Methoxy Succinyl-Ala-Ala-Pro-Val-AMC: This compound is similar to Suc-Ala-Ala-Val-Amc but includes a methoxy group on the succinyl moiety.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is another elastase substrate that releases p-nitroaniline upon hydrolysis, which can be detected spectrophotometrically.
Uniqueness
This compound is unique due to its specific sequence and the presence of the AMC moiety, which provides a fluorescent readout. This makes it particularly useful for real-time monitoring of elastase activity in various research and diagnostic applications .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQTXCWYXLITEA-DFFLPILJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)


![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
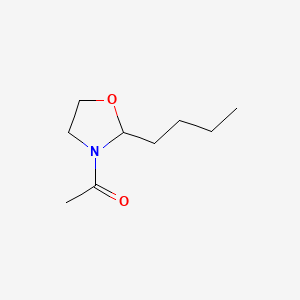
![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
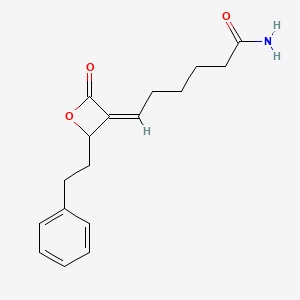
![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
